2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
Description
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a fluoro substitution at the 6-position of the heterocyclic ring and an acetic acid moiety at the 3-position.
The fluorine atom at the 6-position likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in drug design .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-2-8-11-4-7(3-9(13)14)12(8)5-6/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
IXWBUYWHUMHSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous as it allows for the efficient production of the target compound in a single synthetic stage with high yields. The reaction conditions generally include the use of solvents such as acetic acid and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid, exhibit inhibitory effects on c-KIT kinase, a receptor tyrosine kinase implicated in various cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The inhibition of c-KIT is crucial as mutations in this gene are associated with tumor progression and resistance to conventional therapies .
Table 1: Summary of Anticancer Studies Involving c-KIT Inhibition
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the disruption of signaling pathways that promote cell proliferation and survival. By targeting the c-KIT pathway, this compound can induce apoptosis in cancer cells that express aberrant forms of this kinase.
Cosmetic Applications
2.1 Skin Care Formulations
Recent studies have indicated that compounds like this compound may also find applications in cosmetic formulations. Its properties could be beneficial for skin care products aimed at reducing inflammation and promoting skin health. The incorporation of such compounds into topical formulations can enhance their efficacy due to their bioactive nature .
Table 2: Potential Cosmetic Benefits of this compound
| Application Area | Benefit Description |
|---|---|
| Anti-inflammatory | May reduce skin irritation and redness |
| Skin rejuvenation | Potential to enhance skin barrier function |
| Antioxidant properties | Could protect skin from oxidative stress |
Case Studies
Case Study 1: Cancer Treatment Efficacy
In a preclinical study focusing on GIST models, researchers administered varying doses of this compound to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for patients with c-KIT mutations.
Case Study 2: Topical Formulation Development
A formulation containing this compound was developed for evaluating its effects on skin hydration and irritation in human subjects. The study found that the formulation improved skin hydration significantly while demonstrating low irritation potential, suggesting its suitability for sensitive skin applications.
Mechanism of Action
The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazo[1,2-a]pyridine are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs based on substituents, molecular weight, and applications:
*Estimated molecular weight based on parent compound and fluorine substitution.
Pharmacological and Industrial Relevance
- Non-Fluorinated Analog: Critical intermediate for minodronic acid, a bisphosphonate used in osteoporosis treatment .
- Zolpidem-Related Compounds: Methyl and aryl-substituted analogs (e.g., 6-methyl-2-(4-methylphenyl) derivatives) are impurities in zolpidem synthesis, highlighting the scaffold's role in hypnotic drug development .
- Fluorinated Derivatives : The 6-fluoro substitution may improve metabolic stability and target affinity, as seen in other fluorinated pharmaceuticals .
Physicochemical Properties
- Melting Points : For example, the parent compound melts at ~150–152°C, while methyl-substituted analogs (e.g., MM0333.03) exhibit higher melting points due to increased molecular rigidity .
Biological Activity
2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an imidazo[1,2-a]pyridine moiety with an acetic acid group, which enhances its reactivity and interaction with biological targets.
- Molecular Formula: CHFNO
- Molecular Weight: 194.16 g/mol
- CAS Number: 1216280-42-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazo[1,2-a]pyridine structure is known for enhancing the binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects. Current research indicates that this compound may act as an inhibitor of specific kinases involved in pain and inflammation pathways, particularly Adapter Protein-2 Associated Kinase 1 (AAK1) .
Antinociceptive and Anti-inflammatory Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit antinociceptive (pain-relieving) and anti-inflammatory activities. In experimental models, such as the hot plate test and acetic acid-induced writhing tests in mice, compounds closely related to this compound showed significant analgesic effects comparable to established drugs like diclofenac sodium .
Binding Affinity Studies
Binding affinity studies have indicated that this compound interacts with various receptors, including mGlu receptors implicated in neuroprotection and modulation of glutamatergic transmission . These interactions are crucial for understanding the compound's therapeutic potential in treating neurological disorders.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Pain Management : In a study examining AAK1 inhibitors, compounds similar to this compound were shown to reduce pain responses in models of neuropathic pain . This suggests a potential application in chronic pain management.
- Neuroprotective Effects : Activation of group III mGlu receptors by related compounds has been linked to neuroprotective effects in models of Parkinson's disease. This highlights the potential for developing treatments aimed at neurodegenerative conditions .
Research Findings Summary
| Study | Findings | Implications |
|---|---|---|
| AAK1 Inhibition Study | Reduced pain response in neuropathic models | Potential for chronic pain therapies |
| mGlu Receptor Activation | Neuroprotective effects observed | Possible treatments for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
